molecular formula C22H22ClN3O B2977770 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane CAS No. 1798464-49-9

3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane

Cat. No.: B2977770
CAS No.: 1798464-49-9
M. Wt: 379.89
InChI Key: JXMLAKMDONMYNL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the endocannabinoid system. The molecular structure integrates an azepane ring, a seven-membered nitrogen-containing heterocycle that contributes to the molecule's conformational profile and binding affinity . This core is substituted with a 4-chlorophenyl group and a benzoyl moiety that is further functionalized with a 1H-pyrazole ring, a key heterocycle known for its prevalence in bioactive molecules . Compounds with structural similarities to this product, featuring azepane scaffolds substituted with chlorophenyl and heteroaryl groups, have been investigated as potent and selective ligands for cannabinoid receptors (CB1 and CB2) . These receptors are key targets for therapeutic intervention in a wide range of disorders. Based on this established research, 3-(4-Chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a valuable chemical tool for researchers exploring potential treatments for conditions such as obesity, substance-related disorders, pain management, and various cancers . Its mechanism of action is hypothesized to involve modulation of the cannabinoid system, though specific target affinities and functional activity should be confirmed by the researcher. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-20-10-8-17(9-11-20)19-5-1-2-13-25(16-19)22(27)18-6-3-7-21(15-18)26-14-4-12-24-26/h3-4,6-12,14-15,19H,1-2,5,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMLAKMDONMYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction with a suitable pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substitutents

The 4-chlorophenyl group is a recurring motif in bioactive molecules. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity (Source)
Target Compound Azepane 4-Chlorophenyl, Pyrazole-benzoyl Hypothesized anti-inflammatory/cytotoxic
IIIa (Oxadiazole derivative) 1,3,4-Oxadiazole 4-Chlorophenyl, 4-Bromobenzoyl 59.5% edema suppression (100 mg/kg, oral)
C1 (Chalcone) Chalcone 4-Chlorophenyl, p-Tolyl Cytotoxicity tested via H-NMR
4-Fluoro-chalcone Chalcone 4-Fluorophenyl, Phenyl Crystallographic data reported
  • Activity Insights : Compound IIIa (1,3,4-oxadiazole) demonstrated significant anti-inflammatory activity with a severity index (SI) of 0.75, lower than indomethacin (SI = 2.67), suggesting reduced toxicity. The target compound’s pyrazole group may enhance metabolic stability compared to oxadiazoles, though its SI remains uncharacterized.
  • Conformational Flexibility: Chalcone derivatives in exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°.

Heterocyclic Substituent Effects

  • Pyrazole vs. Oxadiazole : Pyrazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions compared to 1,3,4-oxadiazole, which may improve target selectivity. However, oxadiazoles like IIIa show potent anti-inflammatory activity, suggesting that electronic effects (e.g., electron-withdrawing groups) dominate over hydrogen bonding in some cases.
  • Imidazole and Other Heterocycles: notes chalcones with imidazole substituents. Imidazole’s basicity contrasts with pyrazole’s weaker basicity, which could influence solubility and membrane permeability.

Core Structure Comparison

  • Azepane vs. Chalcone: The azepane ring’s seven-membered structure offers greater conformational flexibility than the rigid enone system of chalcones. This flexibility may enhance binding to diverse targets but could reduce metabolic stability.
  • Azepane vs. Oxadiazole: The 1,3,4-oxadiazole core in IIIa is planar and aromatic, favoring π-π stacking interactions. Azepane’s non-aromatic nature may prioritize hydrophobic interactions.

Table 2: Computational Analysis Relevance

Technique (Source) Application to Target Compound
Multiwfn Wavefunction analysis for electron density mapping
Colle-Salvetti Method Correlation-energy calculations for stability predictions

Biological Activity

The compound 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a member of the pyrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole core linked to a benzoyl group and an azepane ring, which contributes to its pharmacological properties. The presence of the 4-chlorophenyl substituent is significant for its biological interactions.

Antifungal and Antitubercular Activity

Research indicates that pyrazole derivatives, including those with a similar scaffold to 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane, exhibit promising antifungal and antitubercular activities. A study demonstrated that certain 4-substituted pyrazole derivatives showed potent antifungal effects against various pathogenic strains and exhibited activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as therapeutic agents in treating fungal infections and tuberculosis .

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential . The selectivity index for some compounds was reported to be significantly high, suggesting reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Evaluation

In a notable study, researchers synthesized various pyrazole derivatives to evaluate their biological activity. The synthesis involved reacting 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one with benzoyl chloride under specific conditions, yielding derivatives that were then tested for their antifungal and anti-inflammatory activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that modifications on the pyrazole ring significantly influenced biological activity. For instance, substituents on the benzene ring affected both antifungal potency and COX inhibitory activity, underscoring the importance of structural optimization in drug design .

Research Findings Summary

Activity IC50 Values Notes
AntifungalVaries by strainEffective against multiple pathogenic fungi; potential for further development .
AntitubercularVariesExhibited activity against M. tuberculosis H37Rv; promising for TB treatment .
Anti-inflammatory0.02 - 0.04 μMHigh selectivity for COX-2; minimal side effects compared to NSAIDs .

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